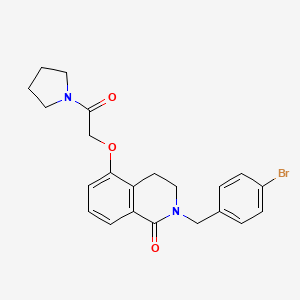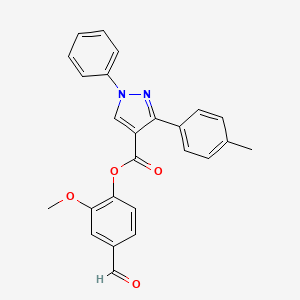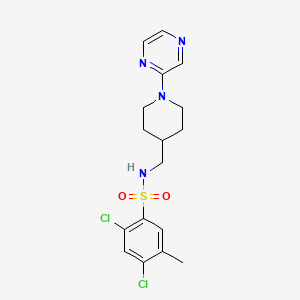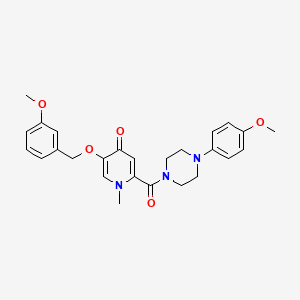
2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C22H23BrN2O3 and its molecular weight is 443.341. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Regioselective Synthesis Methods : Research has explored regioselective synthesis methods for related compounds, highlighting efficient production techniques and yields. For instance, Majumdar and Mukhopadhyay (2003) demonstrated the synthesis of 4-(2'-bromobenzyloxy)quinolin-2(1H)-one derivatives, a similar compound, using bromobenzyl bromide and anhydrous potassium carbonate in acetone, followed by further reactions to yield 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones (Majumdar & Mukhopadhyay, 2003).
Reactions with Potassium Amide : The compound's reactions with potassium amide in liquid ammonia were investigated, revealing insights into nucleophilic substitution processes and the formation of various substituted biisoquinolines (Sanders, Dijk, & Hertog, 2010).
Pharmaceutical Research
Potential as Histamine-3 Receptor Antagonists : Zhou et al. (2012) developed a new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent H(3) receptor antagonists, with compound 39 exhibiting potent binding and functional activities at the H(3) receptor (Zhou et al., 2012).
Antioxidant and Anticholinergic Activities : Research by Rezai et al. (2018) focused on the synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, demonstrating their potent antioxidant activities and potential applications in cholinergic enzyme inhibition (Rezai et al., 2018).
Advanced Organic Synthesis
Synthesis of Indolo[2,1-a]isoquinolines : Orito et al. (2000) explored a method for the synthesis of alkoxy-substituted indolo[2,1-a]isoquinolines, leading to the formal synthesis of dibenzopyrrocoline alkaloids (Orito et al., 2000).
Approach to Isoquinoline Alkaloids : Schütz, Schmidt, and Bracher (2020) developed a short approach to 1-oxoisoquinoline alkaloids, providing a method to synthesize various alkaloids from this compound class (Schütz, Schmidt, & Bracher, 2020).
properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c23-17-8-6-16(7-9-17)14-25-13-10-18-19(22(25)27)4-3-5-20(18)28-15-21(26)24-11-1-2-12-24/h3-9H,1-2,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXFEMDZVVIUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2435518.png)
![tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate](/img/structure/B2435519.png)




![2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2435528.png)
![1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2435530.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)
![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)

